molecular formula C13H10ClFN2O2 B252619 N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide

N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B252619
M. Wt: 280.68 g/mol
InChI Key: GPQKJVFIBNHOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide, also known as CFM-2, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise as a tool for investigating the role of certain proteins in the body.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide involves its selective inhibition of TRPC3. This protein is involved in the regulation of calcium ion channels in the brain, which play a critical role in a variety of neurological processes. By inhibiting TRPC3, N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide can help researchers better understand the role of this protein in these processes.
Biochemical and Physiological Effects:
N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of TRPC3, it has also been shown to modulate the activity of other proteins involved in calcium ion regulation. This can have a variety of effects on cellular physiology, including changes in intracellular calcium levels and alterations in signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide is its selectivity for TRPC3. This allows researchers to investigate the role of this protein in various neurological processes without affecting other proteins or pathways. However, one limitation of N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide is its relatively low potency, which can make it difficult to achieve significant inhibition of TRPC3 in some experiments.

Future Directions

There are a number of potential future directions for research involving N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide. One area of interest is the role of TRPC3 in various neurological disorders, including Alzheimer's disease and epilepsy. N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide may be a useful tool for investigating the involvement of this protein in these conditions. Additionally, further research may be needed to optimize the potency and selectivity of N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide, which could enhance its usefulness as a research tool.

Synthesis Methods

The synthesis of N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide involves several steps, including the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-fluorophenol to form an intermediate product. This intermediate is then reacted with N,N-dimethylacetamide to produce N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide. The synthesis of N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a protein called TRPC3, which is involved in the regulation of calcium ion channels in the brain. By inhibiting TRPC3, N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide can help researchers better understand the role of this protein in various neurological processes.

properties

Molecular Formula

C13H10ClFN2O2

Molecular Weight

280.68 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C13H10ClFN2O2/c14-13-11(2-1-7-16-13)17-12(18)8-19-10-5-3-9(15)4-6-10/h1-7H,8H2,(H,17,18)

InChI Key

GPQKJVFIBNHOBW-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.